Cas no 126716-35-6 (4H-1-Benzopyran-4-one,5,7-dihydroxy-3-(8-hydroxy-2,2-dimethyl-2H-1-benzopyran-6-yl)-6-(3-methyl-2-buten-1-yl)-)

126716-35-6 structure
Nome del prodotto:4H-1-Benzopyran-4-one,5,7-dihydroxy-3-(8-hydroxy-2,2-dimethyl-2H-1-benzopyran-6-yl)-6-(3-methyl-2-buten-1-yl)-
4H-1-Benzopyran-4-one,5,7-dihydroxy-3-(8-hydroxy-2,2-dimethyl-2H-1-benzopyran-6-yl)-6-(3-methyl-2-buten-1-yl)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 4H-1-Benzopyran-4-one,5,7-dihydroxy-3-(8-hydroxy-2,2-dimethyl-2H-1-benzopyran-6-yl)-6-(3-methyl-2-buten-1-yl)-
- 5,7-dihydroxy-3-(8-hydroxy-2,2-dimethylchromen-6-yl)-6-(3-methylbut-2-enyl)chromen-4-one
- CHEMBL4088099
- 5,7,3'-Trihydroxy-6-prenyl-6'',6''-dimethylpyrano[2'',3'':4',5']isoflavone
- 5,7,8'-Trihydroxy-2',2'-dimethyl-6-(3-methyl-but-2-enyl)-2'H-(3,6')bi(1-benzopyranyl)-4-one
- Gancaonin H
- DTXSID30155274
- BDBM50253212
- 126716-35-6
- LMPK12050250
- SCHEMBL4444530
- 5,7,8'-Trihydroxy-2',2'-dimethyl-6-(3-methyl-but-2-enyl)-2'H-[3,6']bi[1-benzopyranyl]-4-one
- CHEBI:178566
- 5,7,8'-Trihydroxy-2',2'-dimethyl-6-(3-methylbut-2-en-1-yl)-2'H,4H-[3,6'-bichromen]-4-one
- 5,7-dihydroxy-3-(8-hydroxy-2,2-dimethyl-chromen-6-yl)-6-(3-methylbut-2-enyl)chromen-4-one
-
- Inchi: InChI=1S/C25H24O6/c1-13(2)5-6-16-18(26)11-20-21(22(16)28)23(29)17(12-30-20)15-9-14-7-8-25(3,4)31-24(14)19(27)10-15/h5,7-12,26-28H,6H2,1-4H3
- Chiave InChI: CCUZOQMNQONIMX-UHFFFAOYSA-N
- Sorrisi: OC1C2C(=O)C(C3=CC4C=CC(C)(C)OC=4C(O)=C3)=COC=2C=C(O)C=1C/C=C(/C)\C
Proprietà calcolate
- Massa esatta: 420.15732
- Massa monoisotopica: 420.157289
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 31
- Conta legami ruotabili: 3
- Complessità: 792
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 5.5
- Superficie polare topologica: 96.2
Proprietà sperimentali
- Densità: 1.314
- Punto di ebollizione: 652.2°Cat760mmHg
- Punto di infiammabilità: 225.2°C
- Indice di rifrazione: 1.644
- PSA: 96.22
4H-1-Benzopyran-4-one,5,7-dihydroxy-3-(8-hydroxy-2,2-dimethyl-2H-1-benzopyran-6-yl)-6-(3-methyl-2-buten-1-yl)- Letteratura correlata
-
Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115
-
Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
-
Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
-
George K. Larsen,Yiping Zhao Nanoscale, 2013,5, 10853-10857
126716-35-6 (4H-1-Benzopyran-4-one,5,7-dihydroxy-3-(8-hydroxy-2,2-dimethyl-2H-1-benzopyran-6-yl)-6-(3-methyl-2-buten-1-yl)-) Prodotti correlati
- 4449-55-2(Warangalone)
- 129280-33-7(4H-1-Benzopyran-4-one,5,7-dihydroxy-3-(8-hydroxy-2,2-dimethyl-2H-1-benzopyran-6-yl)-)
- 53947-92-5(Corylin)
- 482-53-1(Osajin)
- 34086-50-5(Alpinumisoflavone)
- 3466-23-7(Dehydrodeguelin)
- 946211-89-8(N-{2-3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-3,5-dimethylbenzamide)
- 1498447-35-0(2-{(1-methoxypropan-2-yl)oxymethyl}pentane-1-sulfonyl chloride)
- 1082398-95-5(3-(dimethyl-1,3-oxazol-2-yl)propan-1-amine)
- 2097943-81-0(2-(4-(Methoxymethyl)-4-methylpiperidin-1-yl)butanoic acid)
Fornitori consigliati
Taian Jiayue Biochemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Hebei Ganmiao New material Technology Co., LTD
Membro d'oro
CN Fornitore
Grosso

Jincang Pharmaceutical (Shanghai) Co., LTD.
Membro d'oro
CN Fornitore
Reagenti

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
